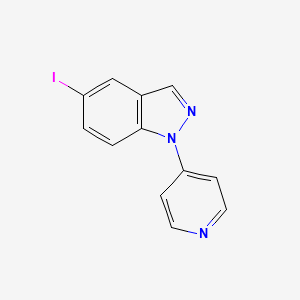

5-Iodo-1-(4-pyridyl)-1H-indazole

Descripción

5-Iodo-1-(4-pyridyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with an iodine atom at position 5 and a 4-pyridyl group at position 1. Indazole derivatives are of significant interest in medicinal chemistry due to their structural versatility and biological activity, particularly in enzyme inhibition (e.g., IDO1) and coordination chemistry .

Propiedades

Fórmula molecular |

C12H8IN3 |

|---|---|

Peso molecular |

321.12 g/mol |

Nombre IUPAC |

5-iodo-1-pyridin-4-ylindazole |

InChI |

InChI=1S/C12H8IN3/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-8H |

Clave InChI |

TZDYGTOEVJNULF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1I)C=NN2C3=CC=NC=C3 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indazole derivatives, including 5-Iodo-1-(4-pyridyl)-1H-indazole. For instance, research has shown that indazole derivatives exhibit significant antiproliferative activity against various cancer cell lines:

- Mechanism of Action : Compounds like this compound induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. In vitro studies demonstrated that these compounds can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to cell death .

- Case Study : A derivative similar to this compound exhibited IC50 values ranging from 0.23 to 1.15 μM against breast cancer cell lines, indicating potent growth inhibitory activity .

Inhibition of Enzymes Related to Cancer

Indazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression:

- Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a crucial role in immune evasion by tumors. Studies have shown that certain indazole derivatives demonstrate significant IDO1 inhibitory activity, making them promising candidates for cancer immunotherapy .

- Polo-like Kinase Inhibitors : Some indazole derivatives have been developed as inhibitors of Polo-like kinases (PLK), which are essential for cell division and are often overexpressed in cancers. Compounds derived from indazoles have shown nanomolar potency against PLK4, highlighting their potential as anticancer agents .

Antimicrobial Activity

Research has indicated that indazole derivatives possess antimicrobial properties. The structural modifications in compounds like this compound can enhance their effectiveness against bacterial and fungal pathogens.

Neuroprotective Effects

Some studies suggest that indazole derivatives may also exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neuroinflammation pathways by these compounds is an area of ongoing investigation.

Data Tables

The following table summarizes the biological activities and IC50 values of selected indazole derivatives:

| Compound Name | Activity Type | Cell Line/Target | IC50 (μM) |

|---|---|---|---|

| This compound | Anticancer | Breast Cancer (4T1) | 0.23 - 1.15 |

| Indazole Derivative A | IDO1 Inhibition | Enzyme Target | 5.3 |

| Indazole Derivative B | PLK Inhibition | PLK4 | <10 |

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine substituent enables palladium-catalyzed cross-couplings, facilitating derivatization at the 5-position:

Suzuki-Miyaura Coupling

Reaction with aryl/heteroaryl boronic acids under Pd catalysis:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 5-Aryl-1-(4-pyridyl)-1H-indazole | 75–92% |

Example :

5-Iodo-1-(4-pyridyl)-1H-indazole + 4-methoxyphenylboronic acid → 5-(4-methoxyphenyl)-1-(4-pyridyl)-1H-indazole .

Sonogashira Coupling

Alkyne insertion using terminal alkynes:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 5-Alkynyl-1-(4-pyridyl)-1H-indazole | 68–85% |

Nucleophilic Aromatic Substitution

The electron-deficient indazole core allows iodine displacement under specific conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C, 12 h | 5-Azido-1-(4-pyridyl)-1H-indazole | 60% | |

| CuCN | NMP, 180°C, microwave | 5-Cyano-1-(4-pyridyl)-1H-indazole | 55% |

Functionalization of the Pyridyl Group

The 4-pyridyl moiety undergoes reactions typical of pyridine derivatives:

Quaternization

Alkylation at the pyridine nitrogen:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeOTf, DCM, 0°C | 2 h | 1-(4-Methylpyridinium)-5-iodo-1H-indazole | 90% |

Metalation and Coupling

Directed ortho-metalation (DoM) enables further functionalization:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| LDA, THF, −78°C; then R-X | 5-Iodo-1-(4-substituted-pyridyl)-1H-indazole | 40–65% |

Protection/Deprotection Strategies

The indazole NH can be protected for selective functionalization:

| Protecting Group | Conditions | Deprotection | Source |

|---|---|---|---|

| Boc | Boc₂O, DMAP, THF, rt | TFA/DCM (1:1) |

Key Reaction Insights

-

Electron-Withdrawing Effects : The 4-pyridyl group enhances reactivity at the 5-position by polarizing the indazole ring .

-

Steric Considerations : Bulkier substituents on the pyridyl ring reduce coupling efficiency (e.g., 4-methylpyridyl vs. 4-H) .

-

Solvent Impact : Polar aprotic solvents (DMF, NMP) improve yields in nucleophilic substitutions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Halogen and Pyridyl Substituent Variations

(a) 4-Fluoro-6-iodo-1H-indazole

- Molecular Weight : 262.02 g/mol (C₇H₄FIN₂) .

- The fluorine atom at position 4 may increase metabolic stability but decrease steric bulk compared to iodine.

(b) 3(S)-Thiomethyl Pyrrolidine-1H-indazole (Compound 119)

(c) 1-(3-Iodopyridin-2-yl)ethanone

- Structure : Iodine on a pyridine ring at position 3, acetyl group at position 2.

- Molecular Weight: 247.03 g/mol (C₇H₆INO) .

- Key Differences : The iodine is located on a pyridine ring rather than an indazole, altering electronic properties and limiting π-π stacking interactions with aromatic biological targets.

Functional Group Replacements: Pyridyl vs. Other Substituents

(a) 6-(4-Methylpiperazin-1-yl)-1H-indole

- Structure : Methylpiperazine at position 6, indole core instead of indazole.

- Molecular Weight : 227.30 g/mol (C₁₃H₁₇N₃) .

- Key Differences : The indole scaffold lacks the dual nitrogen atoms of indazole, reducing hydrogen-bonding capability. The methylpiperazine group enhances solubility but may introduce steric hindrance.

(b) 2,4,5-Tri(4-pyridyl)imidazole

- Structure : Imidazole core with three 4-pyridyl groups.

- Applications : Used in metal-organic frameworks (MOFs) due to its multipyridyl coordination sites .

- Key Differences : The imidazole core offers different electronic properties and coordination geometries compared to indazole. The tri-pyridyl design enables complex polymer formation but reduces selectivity in biological systems.

Métodos De Preparación

Synthesis of 5-Amino-1-(4-Pyridyl)-1H-Indazole

The precursor 5-amino-1-(4-pyridyl)-1H-indazole is synthesized via cyclization of 4-pyridylhydrazine with 2-amino-5-nitroacetophenone. Under acidic conditions (e.g., HCl/EtOH, reflux), the hydrazine reacts with the ketone to form the indazole core. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂, Pd/C) or iron powder in ammonium chloride. This yields the 5-amino intermediate, critical for subsequent iodination.

Key Reaction Conditions :

-

Cyclization: 4-pyridylhydrazine (1.2 eq), 2-amino-5-nitroacetophenone (1 eq), HCl (37%), 80°C, 12 h.

-

Reduction: Fe powder (5 eq), NH₄Cl (3 eq), H₂O/MeOH (1:1), 60°C, 8 h.

Diazotization and Iodination

The 5-amino group undergoes diazotization in a chilled H₂O/HCl mixture (-5°C) with NaNO₂ (1.1 eq), forming a diazonium salt. Addition of KI (1.2 eq) and heating to 90°C facilitates iodine substitution. This method, adapted from the synthesis of 5-iodo-1H-indazole, achieves yields >80% when applied to the 4-pyridyl-substituted analog.

Critical Parameters :

-

Temperature control (-5°C to +2°C during diazotization).

-

Excess KI ensures complete substitution.

Halogen Exchange from 5-Bromo-1-(4-Pyridyl)-1H-Indazole

Synthesis of 5-Bromo Intermediate

5-Bromo-1-(4-pyridyl)-1H-indazole is prepared via cyclization of 4-pyridylhydrazine with 2-amino-5-bromoacetophenone. The bromo substituent is introduced either during ketone synthesis (e.g., bromination of 2-aminoacetophenone) or via directed ortho-bromination post-cyclization.

Bromine-to-Iodine Exchange

Halogen exchange employs CuI (10 mol%) and NaI (3 eq) in DMF at 150°C. While effective for aryl bromides, this method faces challenges due to the indazole ring’s electron-deficient nature, often requiring prolonged reaction times (24–48 h) and resulting in moderate yields (~60%).

Limitations :

-

Competing side reactions (e.g., dehalogenation).

-

Limited scalability due to high temperatures.

Direct Cyclization with Pre-Installed Iodo Substituent

Preparation of 2-Amino-5-Iodoacetophenone

Starting from 2-aminoacetophenone, iodination at position 5 is achieved using I₂/HIO₃ in H₂SO₄ (electrophilic substitution). Alternatively, directed ortho-metalation (LDA, -78°C) followed by quenching with I₂ provides regioselective iodination.

Indazole Ring Formation

Condensation of 2-amino-5-iodoacetophenone with 4-pyridylhydrazine in acetic acid (reflux, 8 h) yields the target compound directly. This one-pot approach avoids post-cyclization modifications but requires high-purity starting materials.

Yield Optimization :

-

Use of molecular sieves to remove H₂O.

-

Stoichiometric excess of 4-pyridylhydrazine (1.5 eq).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Diazotization-Iodination | 75–85 | High regioselectivity; established protocol | Multi-step synthesis; sensitive conditions |

| Halogen Exchange | 50–60 | Simplicity post-bromo intermediate | Low efficiency; side reactions |

| Direct Cyclization | 65–70 | One-pot synthesis | Requires specialized starting materials |

Mechanistic Insights and Spectral Validation

Diazotization Pathway

The diazonium intermediate (Ar–N₂⁺) forms via protonation of the amine group, followed by nitrosation. I⁻ attacks the electron-deficient diazonium carbon, displacing N₂ and yielding the iodoarene.

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-3), 8.21 (s, 1H, Py-H), 7.94 (dd, J = 9.1 Hz, H-6), 7.60 (d, J = 8.8 Hz, H-7).

-

MS : m/z 318.98 [M+H]⁺ (calc. 319.02).

Industrial Considerations and Scalability

The diazotization-iodination route (Method 1) is preferred for large-scale production due to reproducibility and cost-effectiveness of KI. Critical adjustments for scale-up include:

Q & A

Q. How can researchers determine the crystal structure of 5-Iodo-1-(4-pyridyl)-1H-indazole using X-ray crystallography?

The crystal structure can be resolved using the SHELX suite, particularly SHELXT for initial structure determination and SHELXL for refinement. SHELXT automates space-group assignment and structure solution from single-crystal diffraction data, leveraging the compound’s Laue group and elemental composition . SHELXL refines the model by optimizing atomic positions, displacement parameters, and handling twinning or high-resolution data . Key steps include data collection (e.g., Bruker D8 Venture diffractometer), phase determination via direct methods, and validation using R-factors and residual electron density maps.

Q. What synthetic routes are available for preparing this compound, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or multicomponent reactions. For example, iodine can be introduced via electrophilic iodination of a pre-formed indazole-pyridyl scaffold. Purity optimization requires chromatographic techniques (e.g., flash chromatography with silica gel) and recrystallization from solvents like ethanol or DCM/hexane mixtures. Analytical HPLC or GC-MS should confirm purity (>95%), with NMR (¹H/¹³C) and HRMS verifying structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., indazole C-H at δ 7.5–8.5 ppm, pyridyl protons at δ 8.0–8.5 ppm) and carbon types.

- IR Spectroscopy : Confirms functional groups (e.g., C-I stretch ~500 cm⁻¹, pyridyl ring vibrations ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.98). Cross-referencing with computational simulations (e.g., DFT-predicted spectra) enhances interpretation .

Advanced Research Questions

Q. How does the 4-pyridyl group influence the biological activity of this compound compared to its 3-pyridyl analogs?

The 4-pyridyl group enhances binding affinity in enzyme targets (e.g., nicotinamide phosphoribosyltransferase) due to optimized hydrogen bonding and π-stacking with active-site residues like Arg-196 and Asp-219. Experimental studies show 4-pyridyl derivatives exhibit ~22 kJ/mol higher stabilization energy than 3-pyridyl analogs, though exceptions exist where DFT calculations fail to explain activity differences, suggesting conformational sampling limitations .

Q. What computational methods are suitable for studying interactions between this compound and enzymes like nicotinamide phosphoribosyltransferase?

Hybrid QM/MM simulations are recommended to model enzyme-ligand interactions. Active-site truncation (e.g., retaining residues Arg-196, Asp-219, and Phe-193) reduces computational cost, while DFT-D3 accounts for dispersion forces. For unresolved activity-stability mismatches, enhanced sampling (e.g., metadynamics) or free-energy perturbation (FEP) can refine predictions .

Q. How should researchers address discrepancies between experimental activity data and computational stabilization energies in SAR studies?

Contradictions may arise from incomplete conformational sampling or solvent effects. Solutions include:

Q. What strategies are effective in analyzing the regioselectivity of reactions involving this compound?

Regioselectivity is governed by electronic and steric factors. For example, iodine’s electron-withdrawing effect directs electrophiles to the indazole C4 position. Kinetic studies (e.g., time-resolved NMR) and DFT calculations (B3LYP/6-311+G**) can map transition states, while X-ray crystallography confirms product structures .

Q. How can QM/MM simulations enhance the understanding of catalytic mechanisms involving this compound?

QM/MM partitions the system into quantum (ligand/active site) and classical (enzyme backbone) regions, enabling precise modeling of bond-breaking/forming events. For example, Rh(I)-catalyzed hydroformylation studies reveal that alkene insertion into the Rh–H bond is rate-limiting, with regioselectivity driven by thermodynamic control .

Data Contradiction Analysis

Q. Why do some 4-pyridyl derivatives show higher bioactivity than 3-pyridyl analogs despite similar DFT stabilization energies?

Experimental bioactivity may reflect off-target interactions or allosteric effects not captured in truncated active-site models. Advanced methods like ensemble docking or Markov state models (MSMs) can identify cryptic binding pockets. Additionally, kinetic solubility assays may reveal bioavailability differences .

Methodological Best Practices

- Crystallography : Validate SHELX-refined structures with checkCIF/PLATON to flag outliers (e.g., ADP mismatches) .

- Synthesis : Optimize iodine incorporation using N-iodosuccinimide in DMF at 0°C to minimize byproducts .

- Computational Studies : Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.